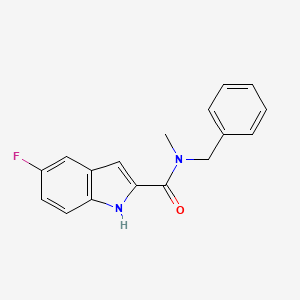
6-(3-Methoxyphenyl)-1-oxo-1lambda~5~-pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Methoxyphenyl)pyrimidine 1-oxide is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a 3-methoxyphenyl group and an oxide group at the 1-position. Pyrimidine derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methoxyphenyl)pyrimidine 1-oxide typically involves the reaction of 3-methoxybenzaldehyde with guanidine in the presence of an oxidizing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like zinc chloride . The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization and oxidation to yield the desired product.
Industrial Production Methods
Industrial production methods for 6-(3-Methoxyphenyl)pyrimidine 1-oxide may involve continuous flow processes to optimize yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
6-(3-Methoxyphenyl)pyrimidine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxide group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of pyrimidine N-oxides with additional functional groups.
Reduction: Formation of 6-(3-Hydroxyphenyl)pyrimidine.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
6-(3-Methoxyphenyl)pyrimidine 1-oxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 6-(3-Methoxyphenyl)pyrimidine 1-oxide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins involved in inflammatory and oxidative stress pathways. It may also interact with nucleic acids, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 6-(3-Hydroxyphenyl)pyrimidine
- 6-(3-Methylphenyl)pyrimidine
- 6-(3-Chlorophenyl)pyrimidine
Uniqueness
6-(3-Methoxyphenyl)pyrimidine 1-oxide is unique due to its specific substitution pattern and the presence of the oxide group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit enhanced anti-inflammatory and antioxidant activities .
Properties
CAS No. |
922525-20-0 |
|---|---|
Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
6-(3-methoxyphenyl)-1-oxidopyrimidin-1-ium |
InChI |
InChI=1S/C11H10N2O2/c1-15-10-4-2-3-9(7-10)11-5-6-12-8-13(11)14/h2-8H,1H3 |
InChI Key |
RWNRWXRWJUFBEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=[N+](C=NC=C2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridine](/img/structure/B14171381.png)
![2-Butyl-5-[(4-methylphenyl)ethynyl]tellurophene](/img/structure/B14171385.png)
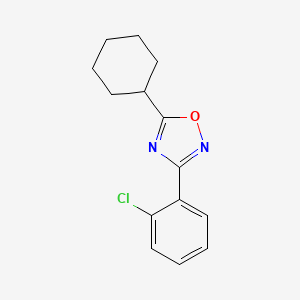
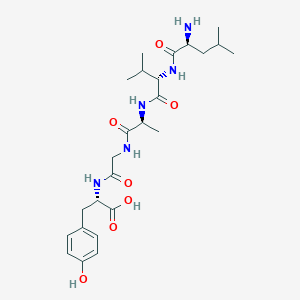
![1-Amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbohydrazide](/img/structure/B14171399.png)
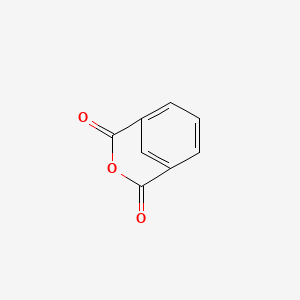
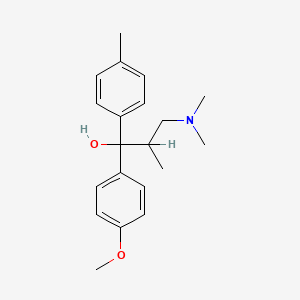
![N-(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)-2-phenylacetamide](/img/structure/B14171402.png)
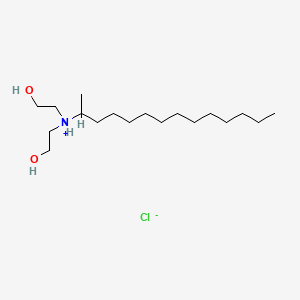
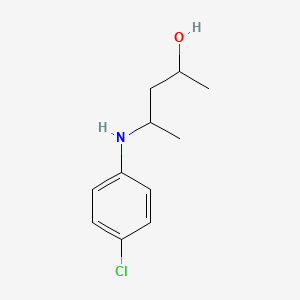

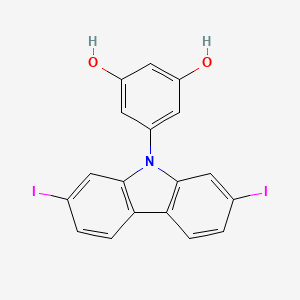
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 2-chloro-4-fluorobenzoate](/img/structure/B14171434.png)
